4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde

Lipophilicity Physicochemical profiling Drug-likeness

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde (CAS 309936-80-9) is a disubstituted aromatic benzaldehyde derivative with molecular formula C₁₆H₁₄ClFO₃ and a molecular weight of 308.73 g/mol. It features a 2-chloro-6-fluorobenzyl ether at the 4-position and an ethoxy group at the 3-position of the benzaldehyde core, yielding a computed LogP of 4.00–4.27, a topological polar surface area (TPSA) of 35.53 Ų, and a predicted boiling point of 426.8 °C at 760 mmHg.

Molecular Formula C16H14ClFO3
Molecular Weight 308.73
CAS No. 309936-80-9
Cat. No. B2845009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde
CAS309936-80-9
Molecular FormulaC16H14ClFO3
Molecular Weight308.73
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C=O)OCC2=C(C=CC=C2Cl)F
InChIInChI=1S/C16H14ClFO3/c1-2-20-16-8-11(9-19)6-7-15(16)21-10-12-13(17)4-3-5-14(12)18/h3-9H,2,10H2,1H3
InChIKeyUXYITEQBQAXIMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde (CAS 309936-80-9): Physicochemical Identity and Procurement Baseline


4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde (CAS 309936-80-9) is a disubstituted aromatic benzaldehyde derivative with molecular formula C₁₆H₁₄ClFO₃ and a molecular weight of 308.73 g/mol [1]. It features a 2-chloro-6-fluorobenzyl ether at the 4-position and an ethoxy group at the 3-position of the benzaldehyde core, yielding a computed LogP of 4.00–4.27, a topological polar surface area (TPSA) of 35.53 Ų, and a predicted boiling point of 426.8 °C at 760 mmHg . The compound is cataloged as a research chemical and building block by multiple international vendors including ChemDiv (Compound ID 3229-2258), Apollo Scientific, Fluorochem, SynBlock, Leyan, and ChemScene, with typical purities ranging from ≥95% to NLT 98% . Its aldehyde functionality makes it a versatile intermediate for condensation, oxidation, and reduction reactions, while its specific substitution pattern positions it as a precursor to the corresponding benzoyl chloride (CAS 1160260-52-5), a key intermediate in kinase inhibitor synthesis .

Why Generic Substitution of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde Fails: Structural Determinants of Differentiation


Superficially similar chlorofluorobenzyloxy benzaldehydes differ critically in substitution pattern, alkoxy chain length, and halogen regiochemistry, each of which independently modulates lipophilicity, solid-state properties, and downstream synthetic versatility. The 3-ethoxy group in the target compound (CAS 309936-80-9) is not merely an incremental modification: it lowers the computed LogP by approximately 0.13–0.40 log units relative to the des-ethoxy analog 4-(2-chloro-6-fluorobenzyloxy)benzaldehyde (CAS 172932-10-4, LogP 4.40) while simultaneously increasing the topological polar surface area (TPSA) by ~35% (35.53 vs. 26.3 Ų) . Furthermore, the 6-fluoro (ortho-fluoro) regiochemistry in the target compound distinguishes it from the 4-fluoro isomer (CAS 588713-64-8), which presents altered electronic and steric profiles at the benzyl ether linkage . These differences are not interchangeable when the compound is used as a building block for medicinal chemistry libraries, as the ethoxy group provides a synthetic handle for further derivatization—conversion to the benzoyl chloride (CAS 1160260-52-5) and subsequent amide or ester formation—that the simpler des-ethoxy or methoxy analogs cannot replicate without additional synthetic steps .

Quantitative Differentiation Evidence for 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde (309936-80-9) Against Closest Analogs


Lipophilicity Modulation: LogP Reduction by 3-Ethoxy Substitution vs. Des-Ethoxy Analog

The 3-ethoxy substituent in the target compound reduces computed lipophilicity relative to its des-ethoxy counterpart. The target compound (CAS 309936-80-9) has a computed LogP of 4.00–4.27 (ChemSrc: LogP 4.00; ChemScene: LogP 4.27), compared to 4.40 for 4-(2-chloro-6-fluorobenzyloxy)benzaldehyde (CAS 172932-10-4), a difference of −0.13 to −0.40 log units . This is accompanied by an increase in topological polar surface area (TPSA) from 26.3 Ų to 35.53 Ų (a +35% change) . In medicinal chemistry lead optimization, a LogP reduction of this magnitude can translate to measurably different membrane permeability, aqueous solubility, and plasma protein binding profiles, making the two compounds non-interchangeable in SAR campaigns [1].

Lipophilicity Physicochemical profiling Drug-likeness

Solid-State Handling: Absence of Melting Point vs. Crystalline Des-Ethoxy Analog

The target compound (CAS 309936-80-9) has no reported melting point across multiple authoritative databases (ChemSrc, PubChem, vendor SDS), consistent with an amorphous or low-melting solid/oil at ambient temperature . In contrast, the des-ethoxy analog 4-(2-chloro-6-fluorobenzyloxy)benzaldehyde (CAS 172932-10-4) is consistently reported as a white-to-yellow crystalline powder with a melting point of 74–82 °C (CapotChem: 74–78 °C; VWR: 78–80 °C; ChemicalBook: 80–82 °C) [1]. This physical-state divergence has practical consequences: the target compound's lack of crystallinity may complicate purification by recrystallization but can be advantageous for liquid-phase handling or direct use in solution-phase parallel synthesis, whereas the crystalline analog is easier to purify and characterize by melting point but requires dissolution before use in most reaction formats.

Physical form Crystallinity Formulation

Synthetic Vector Differentiation: Direct Precursor to Benzoyl Chloride for Kinase Inhibitor Synthesis

The target compound's aldehyde group can be oxidized to the corresponding carboxylic acid and subsequently converted to 4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride (CAS 1160260-52-5), which is explicitly marketed as 'a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors' across multiple vendor platforms (Santa Cruz Biotechnology, AKSci, CymitQuimica) . In contrast, the simpler des-ethoxy analog (CAS 172932-10-4) yields a benzoyl chloride that lacks the 3-ethoxy substitution handle, limiting its utility for generating analogs with diverse substitution at this position. The 3-ethoxy group provides an additional vector for modulating pharmacokinetic properties in the final kinase inhibitor scaffold without requiring de novo synthetic route design. No equivalent kinase-inhibitor-specific intermediate claim is made for the 4-fluoro isomer (CAS 588713-64-8) or the meta-substituted analog (CAS 336879-99-3) on any authoritative vendor database .

Kinase inhibitor Benzoyl chloride Building block

Fluorine Regiochemistry: 6-Fluoro vs. 4-Fluoro Isomer — Electronic and Steric Consequences

The target compound bears the fluorine atom at the 6-position (ortho to the benzyl ether linkage) of the 2-chloro-6-fluorobenzyl ring, whereas the closely related isomer 4-[(2-chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde (CAS 588713-64-8) places fluorine at the 4-position (para to the benzyl ether) . In the general context of benzyl ether SAR, ortho-fluoro substitution exerts a stronger through-space electronic influence on the ether oxygen and the adjacent aromatic ring compared to para-fluoro substitution, which primarily acts through resonance [1]. This regiochemical difference can alter the reactivity of the benzyl ether linkage toward hydrogenolysis or acidic cleavage, as well as modulate the electron density of the benzaldehyde ring in downstream reactions such as reductive amination or Knoevenagel condensation. The two isomers share identical molecular formula (C₁₆H₁₄ClFO₃), molecular weight (308.73), and are offered at comparable purities (≥95%), but represent distinct chemical entities with non-overlapping CAS numbers and distinct InChI Keys .

Fluorine regiochemistry SAR Electronic effects

Alkoxy Chain Differentiation: Ethoxy vs. Methoxy in Analogous Scaffolds

The 3-ethoxy group (—OCH₂CH₃) in the target compound distinguishes it from the 3-methoxy analog 2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde (CAS 667437-86-7), which has a molecular weight of 294.71 g/mol versus 308.73 g/mol and a different substitution position (2-benzyloxy rather than 4-benzyloxy) . While no direct comparative metabolic stability data exist for these specific compounds, class-level understanding of alkoxy SAR indicates that ethoxy groups generally confer greater lipophilicity (ΔLogP ~ +0.5 per additional methylene) and can exhibit altered oxidative metabolism (O-dealkylation) rates compared to methoxy analogs, with CYP450-mediated cleavage of ethoxy ethers typically proceeding more slowly than methoxy ethers [1]. The ethoxy group also provides a larger steric footprint, which can influence binding pocket complementarity in target engagement studies.

Alkoxy SAR Metabolic stability Building block diversity

Purity Grade Availability: Multi-Vendor Benchmarking with NLT 98% Option

The target compound is available from at least seven international vendors at defined purity specifications, enabling competitive procurement and quality benchmarking. Purity grades span ≥95% (AKSci, Apollo Scientific), ≥97% (ChemScene, Leyan), and NLT 98% (SynBlock) . SynBlock additionally offers comprehensive analytical documentation including MSDS, NMR, HPLC, and LC-MS data . In comparison, the des-ethoxy analog (CAS 172932-10-4) is available at 98% (CapotChem, with GC assay), while the 4-fluoro isomer (CAS 588713-64-8) is offered at ≥95% [1]. The availability of the target compound at NLT 98% with full analytical characterization supports its use in GLP-adjacent studies and provides traceability for patent filings, whereas compounds available only at ≥95% may require additional purification before use in sensitive biological assays.

Purity specification Procurement Quality control

Optimal Research and Procurement Scenarios for 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde (309936-80-9)


Kinase Inhibitor Library Construction via Benzoyl Chloride Intermediate

The target compound's most clearly documented application pathway is oxidation to the corresponding carboxylic acid followed by conversion to 4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride (CAS 1160260-52-5), a key intermediate for kinase inhibitor synthesis . Medicinal chemistry groups constructing focused kinase inhibitor libraries should prioritize this compound when the 3-ethoxy substitution is desired in the final scaffold, as it provides a direct two-step route to the benzoyl chloride without requiring separate introduction of the ethoxy group. The NLT 98% purity grade available from SynBlock, with accompanying NMR, HPLC, and LC-MS documentation, supports the analytical rigor required for patent exemplification .

Fluorine-Walk SAR: Paired Procurement with 4-Fluoro Isomer for Systematic Exploration

Structure–activity relationship (SAR) campaigns exploring the impact of fluorine position on the benzyl ether ring should procure both the 6-fluoro target compound (CAS 309936-80-9) and the 4-fluoro isomer (CAS 588713-64-8) as a matched pair . These isomers share identical molecular formula, molecular weight (308.73), and alkoxy substitution pattern, differing only in fluorine regiochemistry. Systematic comparison of the two compounds in target binding assays, metabolic stability panels, and cellular permeability studies can isolate the contribution of fluorine position to phenotypic outcomes, a standard practice in lead optimization that requires both isomers to be sourced at comparable purity [1].

Aldehyde-Based Bioconjugation and Covalent Probe Development

The benzaldehyde group in the target compound can serve as a reversible covalent warhead for lysine-targeting kinase probes, as demonstrated by the recent development of 2-ethynylbenzaldehyde-based irreversible covalent inhibitors that engage conserved catalytic lysines in protein kinases [2]. While the target compound is a benzaldehyde (non-ethynylated), its aldehyde functionality enables Schiff base formation with lysine ε-amino groups, and the 2-chloro-6-fluorobenzyl moiety provides a hydrophobic anchor motif common to kinase inhibitor pharmacophores. Researchers developing aldehyde-based chemoproteomic probes or reversible covalent inhibitors can use this compound as a fragment or building block for structure-guided elaboration [3].

Physicochemical Property Benchmarking in Drug Discovery Education and Assay Development

The well-characterized computed properties of the target compound—LogP 4.00–4.27, TPSA 35.53 Ų, MW 308.73, 6 rotatable bonds, 0 H-bond donors, and 3–4 H-bond acceptors—place it within drug-like chemical space by Lipinski and Veber criteria . Its availability from the ChemDiv diversity screening library (Compound ID 3229-2258, 129 mg in stock) makes it accessible for academic screening centers and core facilities conducting pilot assays or teaching physicochemical profiling . Procurement for these purposes benefits from the compound's presence in a major commercial screening collection, enabling rapid resupply and batch-to-batch consistency documentation.

Quote Request

Request a Quote for 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.